2-Octylpropane-1,3-diol
Description
2-Octylpropane-1,3-diol (CAS TBD) is a branched diol characterized by a central propane-1,3-diol backbone substituted with a linear octyl group at the C2 position.
Properties
IUPAC Name |
2-octylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-11(9-12)10-13/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJCWGKTESNSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311454 | |
| Record name | 2-octylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74971-70-3 | |
| Record name | NSC243513 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-octylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octylpropane-1,3-diol can be synthesized through several methods. One common approach is the hydroxylation of alkenes. This process involves the addition of hydroxyl groups to an alkene, which can be achieved using reagents such as osmium tetroxide or potassium permanganate . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of corresponding alkenes or the hydrolysis of epoxides. These methods are favored for their efficiency and scalability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Octylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes or other reduced forms.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Octylpropane-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Octylpropane-1,3-diol exerts its effects involves its interaction with various molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules . Additionally, its hydroxyl groups can form hydrogen bonds, influencing its reactivity and interactions with other compounds .
Comparison with Similar Compounds
Structural Analogs: Substituent Chain Length Effects
A key structural analog is 2-ethylpropane-1,3-diol (H3L<sup>Et</sup>), which features an ethyl group at the C2 position. This compound has been extensively studied in heterometallic complexes (e.g., [Ga3V(L<sup>Et</sup>)2(dpm)6]) due to its tripodal alkoxide ligand geometry .
Key Differences :
- Hydrophobicity: The octyl group in 2-octylpropane-1,3-diol increases logP (octanol-water partition coefficient) significantly compared to ethyl, reducing aqueous solubility.
Table 1: Substituent-Dependent Properties
| Compound | Substituent | Hydroxyl Positions | LogP (Predicted) | Metal Complex Stability |
|---|---|---|---|---|
| This compound | Octyl | 1,3 | ~3.5 | Moderate (steric hindrance) |
| 2-Ethylpropane-1,3-diol | Ethyl | 1,3 | ~0.8 | High (optimal geometry) |
| Propane-1,2-diol | - | 1,2 | -0.92 | Low (non-tripodal) |
Reactivity in Oxidation Reactions
Diols such as propane-1,2-diol and butane-2,3-diol undergo oxidation via metal-catalyzed pathways. For example:
- Ru(III)/Ru(VI)-Catalyzed Oxidation : Propane-1,2-diol forms a catalyst-substrate complex, generating carbocations (Ru(VI)) or radicals (Ru(III)) .
- Impact of Substituents : The C2 octyl group in this compound may slow oxidation rates due to steric shielding of hydroxyl groups, contrasting with smaller diols like propane-1,2-diol, which exhibit faster kinetics.
Positional Isomerism: 1,3-Diols vs. 1,2-Diols
- Coordination Chemistry : 1,3-diols (e.g., this compound) favor tripodal ligand geometries in metal complexes, whereas 1,2-diols (e.g., propane-1,2-diol) lack this capability .
- Acidity : The 1,3-diol configuration results in weaker acidity (pKa ~14–15) compared to 1,2-diols (pKa ~12–13), influencing deprotonation efficiency in alkaline media .
Biological Activity
2-Octylpropane-1,3-diol, also known as octyl glycol, is a diol compound that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in cosmetics and personal care products due to its moisturizing properties. However, recent studies have begun to explore its broader biological effects, including antimicrobial, antiproliferative, and antioxidant activities.
- Chemical Formula : CHO
- Molecular Weight : 188.31 g/mol
- CAS Number : 316062
Antimicrobial Activity
Recent investigations have demonstrated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Candida albicans | 37 - 124 |
| Gram-positive bacteria | 16 - 64 |
These findings suggest that this compound exhibits moderate antibacterial activity, particularly against Gram-positive strains and yeast species like Candida albicans .
Antiproliferative Activity
Studies have also assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicate that:
- Cell Lines Tested : HepG2 (liver), Caco-2 (colon), MG63 (bone).
- Observed Effects : Depending on concentration, this compound demonstrated varying levels of cytotoxicity and inhibition of cell proliferation.
For example, at specific concentrations, it was noted that the compound reduced cell viability significantly in HepG2 cells while exhibiting less effect on Caco-2 and MG63 cells .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays:
| Assay Type | EC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 19 - 31 |
| Total Antioxidant Capacity | Not specified |
These results indicate that the compound can act as a free radical scavenger, contributing to its potential utility in preventing oxidative stress-related damage in biological systems .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical strains of Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above the MIC. The study highlighted the potential application of this compound in formulations aimed at reducing microbial load in personal care products.
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on cancer therapeutics, the antiproliferative effects of this compound were assessed on HepG2 cells. The study reported a dose-dependent decrease in cell viability after treatment with the compound for 48 hours. This suggests a possible pathway for further exploration in cancer treatment regimens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
